molecular formula C8H10BrClN2O2 B6189993 2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride CAS No. 2648947-31-1

2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride

Cat. No.: B6189993
CAS No.: 2648947-31-1
M. Wt: 281.5
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Description

2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a pyridine ring, along with an ethanone moiety. This compound is often used as a building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride typically involves the reaction of 5-bromo-4-methoxypyridine with an appropriate amino and ethanone precursor under controlled conditions. One common method involves the use of 5-bromo-4-methoxypyridine and 2-aminoethanone in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The amino and ethanone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine and methoxy groups can also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromopyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    5-bromo-2-methoxypyridine: Lacks the amino and ethanone groups but shares the bromine and methoxy substituents.

    2-amino-1-(4-methoxypyridin-2-yl)ethan-1-one: Similar but without the bromine atom.

Uniqueness

2-amino-1-(5-bromo-4-methoxypyridin-2-yl)ethan-1-one hydrochloride is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications .

Properties

CAS No.

2648947-31-1

Molecular Formula

C8H10BrClN2O2

Molecular Weight

281.5

Purity

95

Origin of Product

United States

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